3'-O-(2-Methoxyethyl)adenosine
Descripción
Context within Adenosine (B11128) Nucleoside Analogs
Nucleoside analogs are a class of synthetic compounds that are structurally similar to the natural nucleosides (adenosine, guanosine, cytidine, thymidine (B127349), and uridine) that constitute DNA and RNA. bldpharm.com By mimicking the structure of natural nucleosides, these analogs can interact with cellular machinery, such as polymerases and kinases. bldpharm.commdpi.com This interaction allows them to function as tools to probe biological processes or as therapeutic agents. bldpharm.com Many nucleoside analogs act as antimetabolites, competing with their natural counterparts and interfering with processes like DNA replication or viral proliferation. bldpharm.com This mechanism is the basis for their use in anticancer and antiviral drug development. bldpharm.commdpi.com
3'-O-(2-Methoxyethyl)adenosine fits within this context as a modified adenosine analog. medchemexpress.comebiohippo.com The broader class of adenosine analogs has been investigated for a range of biological activities, including potential anticancer properties. medchemexpress.commedchemexpress.com The modification at the 3'-position of the ribose sugar is a key feature, as this site is critical for the formation of the phosphodiester bonds that create the backbone of DNA and RNA. Alterations at this position can therefore significantly impact nucleic acid synthesis and stability. Specifically, 3'-O-modified nucleosides are known to act as chain terminators, a mechanism that can halt viral replication. nih.gov Research into compounds like this compound and its derivatives explores how specific chemical additions influence biological activity, with some studies suggesting potential antiviral and anticancer applications. biosynth.com
Significance of Oligonucleotide Modifications in Academic Research
The chemical modification of nucleosides is a cornerstone of modern oligonucleotide research and therapeutics. acs.org Unmodified oligonucleotides are rapidly degraded by cellular enzymes called nucleases and often have suboptimal affinity for their target RNA sequences. To overcome these limitations, researchers introduce chemical modifications to the nucleoside units, most commonly at the sugar, base, or phosphate (B84403) backbone. acs.org
A prominent and highly successful example is the 2'-O-(2-methoxyethyl) or 2'-MOE modification, an isomer of the 3'-O-methoxyethyl modification. biosearchtech.comwiley.com This "second-generation" modification has become a critical component in antisense oligonucleotide (ASO) technology. biosearchtech.comresearchgate.net ASOs are short, synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) and modulate gene expression. The incorporation of 2'-MOE nucleosides into ASOs confers several crucial advantages:
These enhancements have enabled the development of effective ASO drugs. acs.orgwiley.com Often, these ASOs are constructed as "gapmers," where a central block of DNA or unmodified nucleotides (the "gap") is flanked by "wings" of 2'-MOE modified nucleotides. researchgate.netidtdna.com This design allows the DNA/RNA hybrid in the central gap to be recognized and cleaved by the enzyme RNase H, while the modified wings provide stability and binding affinity. idtdna.com The success of the 2'-MOE modification highlights the profound impact that sugar modifications have on the therapeutic potential of oligonucleotides and provides the rationale for exploring other modifications, such as at the 3' position.
| Property | Value | Source |
|---|---|---|
| CAS Number | 303197-30-0 | ebiohippo.combiosynth.com |
| Molecular Formula | C13H19N5O5 | ebiohippo.combiosynth.com |
| Molecular Weight | 325.32 g/mol | ebiohippo.combiosynth.com |
| Appearance | White to off-white solid | pannacean.com |
| Classification | Nucleoside Derivative, 3'-Modified Nucleoside | ebiohippo.compannacean.com |
| Property | Unmodified Oligonucleotide | 2'-MOE Modified Oligonucleotide | Source |
|---|---|---|---|
| Nuclease Resistance | Low (rapidly degraded) | High (significantly increased stability) | wiley.comidtdna.com |
| Binding Affinity to RNA (Tm) | Baseline | Increased (higher melting temperature) | acs.orgresearchgate.net |
| Therapeutic Potency | Low | High (enhanced potency) | acs.orgbiosearchtech.com |
| RNase H Activation | Yes (if DNA) | No (does not support RNase H cleavage) | idtdna.com |
Overview of Research Trajectories for this compound
The research trajectory for this compound primarily revolves around its use in biotechnological studies and as a specialized building block for oligonucleotide synthesis. pannacean.com While its 2'-isomer has been extensively developed for ASO therapeutics, the 3'-isomer serves as a valuable tool for investigating the structure-function relationships of nucleic acids.
Key research directions include:
Propiedades
Número CAS |
303197-30-0 |
|---|---|
Fórmula molecular |
C₁₃H₁₉N₅O₅ |
Peso molecular |
325.32 |
Origen del producto |
United States |
Advanced Chemical Synthesis and Derivatization Strategies
Synthetic Methodologies for 3'-O-(2-Methoxyethyl)adenosine
The introduction of the 2-methoxyethyl group at the 3'-hydroxyl position of adenosine (B11128) is a challenging synthetic task due to the presence of multiple reactive hydroxyl groups (2', 3', and 5') on the ribose sugar. Achieving regioselectivity is paramount, and several methodologies have been explored to this end.
Regioselective Alkylation Approaches
Direct regioselective alkylation of the 3'-hydroxyl group in the presence of the 2'- and 5'-hydroxyl groups is a complex undertaking. The similar reactivity of the secondary 2'- and 3'-hydroxyl groups often leads to a mixture of isomers. However, strategies to achieve 3'-O-selectivity can be envisaged, drawing from established principles in nucleoside chemistry.
One theoretical approach involves the use of a transient protecting group strategy. For instance, the formation of a temporary cyclic intermediate across the 2' and 3' hydroxyls, followed by a regioselective opening, could favor modification at the 3'-position. Another potential strategy involves the use of specific catalysts that can selectively activate the 3'-hydroxyl group. While literature on specific catalysts for 3'-O-methoxyethylation of adenosine is scarce, research in related areas has shown that certain organotin reagents can preferentially activate the 3'-hydroxyl group for acylation, a principle that could potentially be adapted for alkylation.
A plausible, though multi-step, approach to achieve regioselective 3'-O-alkylation involves the protection of the 5'- and 2'-hydroxyl groups, leaving the 3'-hydroxyl as the sole reactive site for the introduction of the 2-methoxyethyl group. This is a more common and reliable, albeit less direct, strategy.
Phosphoramidite (B1245037) Chemistry in Synthesis
Once this compound is synthesized, its incorporation into oligonucleotides is typically achieved using phosphoramidite chemistry. This solid-phase synthesis methodology is the gold standard for the automated, stepwise assembly of nucleic acid chains.
The process involves the conversion of the protected this compound into a phosphoramidite building block. This is achieved by reacting the free 5'-hydroxyl group with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The resulting phosphoramidite is then used in the automated oligonucleotide synthesizer.
During the synthesis cycle, the 5'-hydroxyl of the growing oligonucleotide chain, which is attached to a solid support, is deprotected. The this compound phosphoramidite is then activated and coupled to the free 5'-hydroxyl group. This is followed by a capping step to block any unreacted 5'-hydroxyls and an oxidation step to convert the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. This cycle is repeated until the desired oligonucleotide sequence is assembled.
Optimization of Reaction Conditions and Yields
The efficiency of both the initial synthesis of this compound and its subsequent use in oligonucleotide synthesis is highly dependent on the optimization of reaction conditions.
For the regioselective alkylation, key parameters to optimize include the choice of solvent, base, temperature, and the nature of the protecting groups on the 5' and 2' positions. The goal is to maximize the yield of the desired 3'-isomer while minimizing the formation of the 2'- and other side products.
Table 1: Hypothetical Optimization Parameters for the Synthesis of this compound
| Parameter | Variable | Desired Outcome |
| Regioselective Alkylation | ||
| Solvent | Aprotic (e.g., DMF, THF) vs. Protic | Maximize solubility and reaction rate |
| Base | Sterically hindered (e.g., DBU, Proton Sponge) vs. common bases (e.g., NaH) | Minimize side reactions and promote 3'-selectivity |
| Temperature | -20°C to room temperature | Enhance regioselectivity and minimize degradation |
| Phosphoramidite Coupling | ||
| Coupling Time | 30 seconds to 5 minutes | Achieve >98% coupling efficiency |
| Activator | Tetrazole, DCI, etc. | Efficient activation of the phosphoramidite |
| Phosphoramidite Concentration | 0.05 M to 0.2 M | Ensure sufficient reagent for complete reaction |
Protecting Group Chemistry in Nucleoside Synthesis
The successful synthesis of this compound and its corresponding phosphoramidite is critically dependent on a well-defined protecting group strategy. These temporary modifications prevent unwanted side reactions at reactive sites on the nucleobase and the sugar moiety.
Strategies for Hydroxyl and Exocyclic Amine Protection
To facilitate the regioselective 3'-O-alkylation, the 5'- and 2'-hydroxyl groups of the adenosine starting material must be protected. The 5'-hydroxyl, being a primary alcohol, is more reactive and can be selectively protected with a bulky group like the dimethoxytrityl (DMT) group. researchgate.net The subsequent protection of the 2'-hydroxyl group can then be carried out, leaving the 3'-hydroxyl available for the introduction of the 2-methoxyethyl group.
The exocyclic amine (N6) of the adenine (B156593) base is also nucleophilic and must be protected to prevent side reactions during both the alkylation and phosphoramidite coupling steps. A common protecting group for this purpose is the benzoyl (Bz) group. biosynth.com
Table 2: Common Protecting Groups in this compound Synthesis
| Functional Group | Protecting Group | Abbreviation | Key Features |
| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Acid-labile, allows for monitoring of coupling efficiency |
| 2'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Base-labile (fluoride), stable to acidic and phosphitylation conditions |
| Exocyclic Amine (N6) | Benzoyl | Bz | Base-labile, stable to acidic and phosphitylation conditions |
Selection and Removal of Protecting Groups (e.g., DMT, Benzoyl)
The choice of protecting groups is governed by the principle of orthogonality, meaning that each protecting group can be removed under specific conditions without affecting the others.
Dimethoxytrityl (DMT): The DMT group is typically used to protect the 5'-hydroxyl group. researchgate.net It is highly acid-labile and can be removed with a mild acid, such as trichloroacetic acid or dichloroacetic acid, during the deblocking step of automated oligonucleotide synthesis. The release of the bright orange dimethoxytrityl cation allows for real-time monitoring of the coupling efficiency. google.com
Benzoyl (Bz): The benzoyl group is a standard protecting group for the exocyclic amine of adenosine. biosynth.com It is stable to the acidic conditions used for DMT removal and to the reagents used in phosphoramidite chemistry. The benzoyl group is typically removed at the end of the oligonucleotide synthesis using a basic deprotection step, commonly with aqueous ammonia. ias.ac.in
The strategic selection and sequential removal of these protecting groups are crucial for the successful synthesis of oligonucleotides containing the this compound modification, ensuring the integrity of the final product.
Synthesis of Precursors and Key Intermediates
The synthesis of this compound is a multi-step process that begins with the parent nucleoside, adenosine. The primary challenge lies in the selective alkylation of the 3'-hydroxyl group while leaving the 2'- and 5'-hydroxyl groups available for subsequent reactions or appropriately protected.
A common strategy for the synthesis of O-alkylated ribonucleosides involves the direct alkylation of a partially protected adenosine. Direct alkylation of unprotected adenosine often leads to a mixture of products, including 2'- and 3'-O-alkylated isomers, which are challenging to separate. To achieve regioselectivity for the 3'-position, a carefully planned protecting group strategy is essential.
One potential synthetic route is outlined below:
Protection of the 5'-Hydroxyl Group: The synthesis typically starts by protecting the primary 5'-hydroxyl group, most commonly with a dimethoxytrityl (DMT) group. This reaction is highly selective for the 5'-position.
Protection of the 2'-Hydroxyl Group: With the 5'-position blocked, a second protecting group, orthogonal to the DMT group, is introduced at the 2'-position. An example would be a silyl-based protecting group like tert-butyldimethylsilyl (TBDMS).
Alkylation of the 3'-Hydroxyl Group: With the 5'- and 2'-hydroxyls protected, the remaining 3'-hydroxyl group is free for alkylation. The alkylation is typically performed using a suitable alkylating agent, such as 2-methoxyethyl tosylate or a similar reactive intermediate, in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). rsc.org
Deprotection: Following the successful alkylation of the 3'-position, the protecting groups at the 2'- and 5'-positions are removed to yield the target molecule, this compound.
An alternative approach involves the direct alkylation of adenosine, which yields a mixture of isomers. While less elegant, this method can be employed, followed by a rigorous chromatographic separation to isolate the desired this compound isomer from the 2'-O- and other isomers. rsc.org
Table 1: Example Reagents in the Synthesis of this compound
| Step | Key Reagent | Purpose |
|---|---|---|
| 5'-Hydroxyl Protection | Dimethoxytrityl chloride (DMT-Cl) | Selectively protect the primary 5'-hydroxyl group. |
| 2'-Hydroxyl Protection | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Protect the 2'-hydroxyl group. |
| Alkylation | 2-Methoxyethyl tosylate & Sodium Hydride (NaH) | Introduce the 2-methoxyethyl group onto the 3'-hydroxyl. |
| Deprotection | Acid (for DMT), Fluoride source (for TBDMS) | Remove protecting groups to yield the final nucleoside. |
Derivatization for Oligonucleotide Integration
The incorporation of a 3'-O-modified nucleoside like this compound into an oligonucleotide chain is non-standard. In conventional 3'-to-5' solid-phase synthesis, the 3'-hydroxyl group is required for phosphoramidite chemistry to enable chain elongation. Since the 3'-hydroxyl is blocked by the 2-methoxyethyl group, this nucleoside acts as a chain terminator. Its primary use is as a 3'-terminal modification.
To incorporate this compound at the 3'-terminus of an oligonucleotide, it is typically immobilized on a solid support, such as controlled pore glass (CPG), before the start of the synthesis.
The derivatization process involves:
Synthesis of a Linker-Functionalized Nucleoside: The this compound is first functionalized at its 5'-position with a linker arm, commonly a succinate (B1194679) linker. This is achieved by reacting the 5'-hydroxyl group with succinic anhydride.
Protection of the Exocyclic Amine: The N6-amino group of the adenine base is protected, typically with a benzoyl (Bz) or a similar group, to prevent side reactions during oligonucleotide synthesis.
Attachment to Solid Support: The 5'-O-succinylated nucleoside is then coupled to a long-chain alkylamine-functionalized CPG support through an amide bond formation.
This derivatized solid support serves as the starting material for the oligonucleotide synthesis. The first standard phosphoramidite is then coupled to the 2'-hydroxyl group of the support-bound nucleoside.
With the this compound anchored to the solid support, the oligonucleotide chain is synthesized in the 5'-to-3' direction, which is the reverse of the standard method. This process, known as reverse oligonucleotide synthesis, uses 3'-DMT protected nucleoside 5'-phosphoramidites.
Alternatively, and more commonly for 3'-terminal modifications, the synthesis proceeds in the standard 3'-to-5' direction starting from a universal support. The this compound is then added as the final unit using a phosphoramidite derivative of the modified nucleoside at its 2'-hydroxyl position. This approach, however, is less common and more complex.
The presence of the 3'-O-(2-methoxyethyl) group at the terminus of the oligonucleotide can enhance its resistance to degradation by 3'-exonucleases, thereby increasing its biological half-life.
Industrial Scale-up Considerations in Nucleoside Synthesis
The transition from laboratory-scale synthesis to industrial-scale production of modified nucleosides like this compound presents several challenges. nih.gov The growing demand for therapeutic oligonucleotides necessitates manufacturing processes that are scalable, cost-effective, and sustainable. manchester.ac.ukak-bio.com
Key considerations for industrial scale-up include:
Process Optimization: Each step of the synthesis must be optimized to maximize yield and purity while minimizing reaction times and the number of steps. This includes optimizing reaction conditions (temperature, pressure, concentration) and purification methods.
Cost of Goods (CoG): The cost of raw materials, reagents, and solvents is a major factor. Developing synthetic routes that utilize cheaper and more readily available starting materials is crucial. nih.gov The efficiency of each step has a cumulative effect on the final cost.
Waste Management and Sustainability: Large-scale chemical synthesis generates significant amounts of waste. Developing greener synthetic pathways that use less hazardous solvents and reagents and minimize waste production is an important goal. manchester.ac.uk Biocatalytic and enzymatic methods are being explored as more sustainable alternatives to traditional chemical synthesis. mdpi.comresearchgate.netnih.gov
Scalable Technologies: The equipment used must be suitable for large-scale production. This includes moving from laboratory glassware to large reactors and developing robust, automated systems for synthesis and purification. pharmtech.comoligofastx.com Continuous flow chemistry is an emerging technology that offers advantages in terms of safety, efficiency, and scalability over traditional batch processing.
Quality Control and Regulatory Compliance: Manufacturing therapeutic-grade components must adhere to strict Good Manufacturing Practices (GMP). This requires rigorous analytical methods to ensure the identity, purity, and consistency of the final product and all intermediates.
Table 2: Key Focus Areas for Industrial Scale-Up of Modified Nucleoside Synthesis
| Consideration | Objective | Example Strategy |
|---|---|---|
| Yield and Purity | Maximize product output and minimize impurities. | Optimization of reaction conditions; development of efficient crystallization or chromatographic purification methods. |
| Cost-Effectiveness | Reduce the overall cost of production. | Sourcing cheaper raw materials; improving process efficiency to reduce reagent use and energy consumption. nih.gov |
| Sustainability | Minimize environmental impact. | Solvent recycling; use of enzymatic synthesis or other green chemistry approaches. manchester.ac.ukmdpi.com |
| Scalability | Ensure the process can be reliably scaled to larger volumes. | Transitioning from batch to continuous flow reactors; implementing process automation. oligofastx.com |
| Regulatory | Meet standards for pharmaceutical production. | Implementing cGMP guidelines; robust analytical method validation. |
Biochemical and Cellular Mechanistic Investigations Pre Clinical and in Vitro
Enzymatic Recognition and Processing
The biological activity of 3'-O-(2-Methoxyethyl)adenosine is critically dependent on its interaction with various cellular enzymes involved in nucleoside metabolism. The initial phosphorylation to its monophosphate form is often the rate-limiting step for the activation of nucleoside analogs.
Nucleoside kinases are responsible for the initial phosphorylation of nucleosides. Deoxycytidine kinase (dCK) and thymidine (B127349) kinase (TK) are key enzymes in the nucleoside salvage pathway. While dCK primarily phosphorylates deoxycytidine, it also has activity towards other deoxyribonucleosides, including deoxyadenosine.
Pre-clinical in vitro studies on the closely related 2'-O-(2-methoxyethyl) (2'-O-MOE) nucleoside analogs have demonstrated that these compounds exhibit poor reactivity with both dCK and TK1. The bulky 2-methoxyethyl group at the 2'-position sterically hinders the active site of these kinases, preventing efficient phosphorylation. Given the structural similarity and the critical role of the 2' and 3' positions for kinase recognition, it is highly probable that this compound is also a poor substrate for these key nucleoside kinases. This inefficient initial phosphorylation step would represent a significant barrier to its activation and subsequent incorporation into nucleic acids.
| Enzyme | Substrate | Relative Reactivity | Implication for this compound |
|---|---|---|---|
| Deoxycytidine Kinase (dCK) | 2'-O-MOE-cytidine | Poor | Likely poor substrate due to steric hindrance from the 3'-O-(2-methoxyethyl) group, leading to inefficient monophosphorylation. |
| Thymidine Kinase 1 (TK1) | 2'-O-MOE-thymidine | Poor |
Following the initial phosphorylation by a nucleoside kinase, the resulting nucleoside monophosphate must be further phosphorylated to the diphosphate (B83284) and then the triphosphate form to become active. Nucleoside monophosphate kinases, such as UMP/CMP kinase (CMPK1) and adenylate kinase (AK1), are responsible for the second phosphorylation step.
Currently, there is a lack of specific preclinical data on the interaction between this compound and adenosine (B11128) deaminases. The modification at the 3'-position of the ribose could potentially alter the binding affinity of the analog for the active site of ADA. Further investigation is required to determine whether this compound is a substrate, an inhibitor, or is resistant to deamination by ADA.
Cellular Uptake and Intracellular Fate
The entry of this compound into cells and its subsequent fate are critical determinants of its biological activity. Investigations into nucleoside analogs suggest that its cellular uptake and stability are influenced by its unique chemical structure, particularly the modification at the 3'-hydroxyl position of the ribose sugar.
The cellular uptake of adenosine and its analogs is a complex process that can involve both passive diffusion and specialized protein-mediated transport. Exogenous adenosine is typically subject to rapid uptake by dedicated adenosine transporters. nih.gov Studies on adenosine have shown that inhibitors of these transporters, such as dipyridamole, can significantly block its intracellular effects, highlighting the importance of transporter-mediated entry. uni.lu
While specific transport studies on this compound are not extensively detailed in the available literature, it is plausible that as an adenosine analog, it utilizes these nucleoside transporters for entry into the cell. nih.gov Furthermore, modifications to the ribose moiety, such as the 2'-O-methoxyethyl (MOE) group found in related antisense oligonucleotides (ASOs), have been shown to enhance binding to membrane receptors and facilitate cellular uptake, often through endocytosis. nih.gov This suggests that the methoxyethyl group on this compound may influence its interaction with the cell membrane and associated transport proteins.
A significant challenge for the therapeutic use of natural nucleosides is their rapid degradation by cellular enzymes. Chemical modifications are a key strategy to enhance metabolic stability. The 2'-O-(2-methoxyethyl) modification, extensively studied in the context of ASOs, is known to confer significant resistance to nuclease degradation. nih.govnih.gov This increased stability is a desirable property for therapeutic oligonucleotides. acs.org
Table 1: In Vitro Metabolic Stability of Related 2'-MOE Modified Compounds
| Compound Type | Key Findings | In Vitro System | Citation |
| 2'-MOE ASOs | Greater metabolic stability (lower intrinsic clearance) compared to ASOs with phosphodiester substitutions. | Preincubated rat or human whole liver homogenates | nih.govresearchgate.net |
| Volanesorsen (2'-MOE ASO) | Parent compound is the major component in plasma; metabolism occurs via endo- and exonucleases. | Mouse, rat, monkey, and human plasma and tissues | nih.gov |
| 2'-MOE-L-nucleosides | L-nucleoside derivatives with 2'-O-MOE modifications are designed for increased metabolic stability. | N/A (Inferred from design principles) | acs.org |
The modification at the 3'-position of the ribose sugar is a critical determinant of whether a nucleoside analog can be incorporated into growing DNA or RNA chains. Cellular DNA and RNA polymerases require a free 3'-hydroxyl group to form the phosphodiester bond that extends the nucleic acid polymer.
This compound lacks this essential 3'-hydroxyl group due to the presence of the 2-methoxyethyl moiety. Consequently, it is expected to function as a chain terminator, preventing its incorporation into cellular DNA and RNA during replication and transcription. While this compound is utilized as a building block for the chemical synthesis of modified oligonucleotides in a laboratory setting, its structure inherently blocks enzymatic incorporation into endogenous nucleic acids. medchemexpress.comnih.gov The intentional incorporation of modified nucleotides into therapeutic mRNA can increase stability, but this is a synthetic process distinct from the potential for accidental incorporation by cellular polymerases. nih.gov
Modulation of Cellular Pathways
As an adenosine analog, this compound has the potential to modulate the same cellular pathways influenced by endogenous adenosine. medchemexpress.cnmedchemexpress.com These pathways are central to fundamental cellular processes, including programmed cell death (apoptosis) and cell proliferation.
Apoptosis is a genetically programmed process of cell suicide essential for tissue homeostasis. nih.gov It can be initiated through two primary routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-mediated) pathway, both of which converge on the activation of executioner caspases. qiagen.comfrontiersin.org
Adenosine and its analogs have been demonstrated to induce apoptosis in various cancer cell models. The mechanisms can be multifaceted:
Receptor-Independent Mechanisms: In HepG2 liver cancer cells, adenosine-induced apoptosis appears to be independent of its cell surface receptors. Instead, it is linked to the intracellular conversion of adenosine to S-adenosylhomocysteine (AdoHcy), an inhibitor of methyltransferases. uni.lu The accumulation of AdoHcy can alter gene expression, including the upregulation of p53-target genes and other apoptosis-related genes, thereby triggering the apoptotic cascade. uni.lu
Receptor-Dependent Mechanisms: In other contexts, adenosine receptor agonists have been shown to trigger apoptosis in leukemia cells, evidenced by DNA fragmentation and cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov
Intrinsic Pathway Activation: The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves mitochondrial outer membrane permeabilization, leading to the release of cytochrome c. nih.govqiagen.com This release triggers the formation of the apoptosome, which activates the caspase cascade. frontiersin.orgresearchgate.net Cellular stressors, which can be induced by high concentrations of nucleoside analogs, often trigger this pathway. nih.govresearchgate.net
Table 2: Key Pathways and Molecules in Apoptosis
| Pathway Component | Role in Apoptosis | Citation |
| Initiator Caspases (e.g., Caspase-8, Caspase-9) | Activated by initial apoptotic signals (extrinsic or intrinsic) and subsequently activate executioner caspases. | qiagen.com |
| Executioner Caspases (e.g., Caspase-3) | Cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. | qiagen.comfrontiersin.org |
| Bcl-2 Family Proteins (e.g., Bcl-2, Bax, Bak) | Regulate the intrinsic pathway by controlling the integrity of the mitochondrial outer membrane. | nih.gov |
| Mitochondria | Central hub for the intrinsic pathway; release of cytochrome c is a key step. | qiagen.com |
| Death Receptors (e.g., Fas, TRAIL receptors) | Initiate the extrinsic pathway upon binding to their respective ligands. | researchgate.net |
| p53 | A tumor suppressor that can induce apoptosis by upregulating pro-apoptotic genes in response to cellular stress. | uni.lu |
The effect of adenosine on cell proliferation is highly context- and concentration-dependent, capable of producing both stimulatory and inhibitory effects. This dual role is largely mediated by its interaction with different subtypes of adenosine receptors (A1, A2A, A2B, A3), which trigger distinct downstream signaling cascades. nih.govmdpi.com
Proliferation-Promoting Effects: In some cancer models, such as triple-negative breast cancer cells, adenosine has been shown to increase cell proliferation. nih.gov This effect was dose-dependent and mediated by the A2B receptor, which activates the adenylate cyclase/cAMP-dependent protein kinase (PKA) signaling pathway. nih.gov Similarly, in vitro studies simulating the tumor microenvironment found that lower concentrations of adenosine (around 50 μM) significantly promoted the proliferation and migration of lung carcinoma and melanoma cells. nih.gov
Proliferation-Inhibiting Effects: Conversely, higher concentrations of adenosine (>200 μM) exhibited an inhibitory effect on tumor cell proliferation. nih.gov In other studies, activation of the A3 adenosine receptor (A3AR) by specific agonists has been found to induce tumor growth inhibition by modulating the Wnt and NF-κB signaling pathways. nih.gov
The specific impact of this compound on cell proliferation would depend on its affinity for the various adenosine receptors and the downstream pathways it activates or inhibits in a given cell type.
Table 3: Concentration-Dependent Effects of Adenosine on Tumor Cell Proliferation In Vitro
| Cell Line | Adenosine Concentration | Observed Effect on Proliferation | Putative Pathway | Citation |
| MDA-MB-231 (Breast Cancer) | 20 µM - 500 µM | Stimulation (2-3 fold increase at 250 µM) | A2B Receptor, cAMP/PKA signaling | nih.gov |
| A549 (Lung Carcinoma) | 50 µM | Significant Promotion | Not specified | nih.gov |
| A549 (Lung Carcinoma) | >200 µM | Inhibition | Not specified | nih.gov |
| A375 (Melanoma) | 50 µM | Significant Promotion | Not specified | nih.gov |
| A375 (Melanoma) | >200 µM | Inhibition | Not specified | nih.gov |
Influence on Immunomodulatory Receptors and Pathways (e.g., Adenosine Receptor Antagonism for related analogs)
Direct preclinical investigations into the specific interactions of this compound with immunomodulatory receptors are not extensively documented in publicly available literature. However, its structural relationship to adenosine and its use as a modification in antisense oligonucleotides (ASOs) provide context for its potential immunomodulatory effects by examining related analogs and modified oligonucleotides. The immunomodulatory properties of such analogs are often evaluated through their interaction with adenosine receptors (A₁, A₂A, A₂B, and A₃) and other pathways, such as Toll-like receptors (TLRs).
Adenosine analogs can exert significant immunomodulatory effects, with some demonstrating therapeutic potential through their interaction with the Adenosine A₂A Receptor (A₂AR). nih.govlsuhsc.edu For instance, certain adenosine analogs are predicted to bind to the A₂AR and exhibit immunomodulatory properties that contribute to their antiviral functions, separate from their intrinsic antiviral activities. nih.gov Computational modeling and molecular docking studies have predicted that the remdesivir (B604916) metabolite GS-441524 can bind to the A₂AR, and both remdesivir and GS-441524 have been shown to antagonize A₂AR activation and its downstream immunological effects in vitro and in vivo. nih.gov Furthermore, a non-antiviral A₂AR antagonist was found to promote T-cell infiltration and viral clearance in a mouse model of SARS-CoV-2 infection. nih.gov
The modification of the ribose moiety in adenosine analogs is a key determinant of their efficacy and selectivity for adenosine receptors. While modifications at the C2, N⁶, and 5' positions of adenosine are crucial for A₃AR affinity and selectivity, alterations to the 2' and 3' hydroxyl groups have been found to be largely detrimental to A₃AR binding affinity for simple adenosine analogs. unife.it Nevertheless, some 3'-modified adenosine derivatives have been identified as selective A₃AR agonists. unife.it
Oligonucleotides containing 2'-O-methoxyethyl (2'-MOE) modifications, such as those that would incorporate this compound, have been assessed for their immunomodulatory profiles. Generally, 2'-MOE ASOs are considered to have minimal to mild proinflammatory effects at doses exceeding therapeutic levels. researchgate.net However, some non-CpG-containing 2'-MOE oligonucleotides have been observed to elicit a proinflammatory response through a mechanism independent of Toll-like receptor 9 (TLR9) or myeloid differentiation factor 88 (MyD88). nih.gov This suggests that while the 2'-MOE modification can reduce certain non-specific immune responses, it does not completely abrogate them and may involve alternative activation pathways.
In contrast to the proinflammatory potential of some modified oligonucleotides, other ribose-modified RNAs have demonstrated antagonistic effects on immune receptors. For example, 2'-O-methyl-modified RNAs have been shown to act as potent antagonists of TLR7. nih.gov This antagonistic activity is not dependent on the direct incorporation of the 2'-O-methyl nucleotides into the immunostimulatory RNA sequence. nih.gov These findings indicate that 2'-O-methyl-modified RNA may have potential applications as inhibitors of TLR7-mediated immune stimulation. nih.gov
The table below summarizes the observed immunomodulatory effects of various adenosine analogs and modified oligonucleotides.
| Compound/Analog Class | Target Receptor/Pathway | Observed Effect |
| Remdesivir metabolite GS-441524 | Adenosine A₂A Receptor | Antagonism of activation and downstream immunological effects. nih.govnih.gov |
| Non-antiviral A₂AR antagonist | Adenosine A₂A Receptor | Promoted T-cell infiltration and viral clearance in a mouse model. nih.gov |
| 3'-modified adenosine analogs | Adenosine A₃ Receptor | Some derivatives act as selective agonists. unife.it |
| Non-CpG 2'-MOE oligonucleotides | TLR9-independent pathway | Activation of a proinflammatory response. nih.gov |
| 2'-O-methyl-modified RNAs | Toll-like Receptor 7 (TLR7) | Potent antagonism of RNA-mediated cytokine induction. nih.gov |
Applications in Advanced Nucleic Acid Research and Oligonucleotide Technologies
Engineering of Oligonucleotides for Enhanced Properties
Incorporating 3'-O-(2-Methoxyethyl)adenosine, more commonly referred to in scientific literature as 2'-O-(2-Methoxyethyl)adenosine (2'-MOE-A), into synthetic oligonucleotides is a key strategy for improving their biochemical and biophysical characteristics. These enhancements are critical for their function in complex biological systems.
A primary advantage of the 2'-MOE modification is the significant enhancement of binding affinity to complementary RNA targets. idtdna.com This increased affinity is attributed to the 2'-MOE group favoring a C3'-endo sugar pucker conformation, which pre-organizes the oligonucleotide backbone into an A-form helical geometry, similar to that of RNA. biosearchtech.com This conformational preference reduces the entropic penalty of hybridization, leading to more stable duplex formation. nih.gov
The enhancement in binding affinity is quantifiable by an increase in the melting temperature (Tm) of the oligonucleotide-RNA duplex. Research indicates that each 2'-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C. biosearchtech.com A comparative study on a 14-mer oligonucleotide duplex highlights this effect clearly. acs.org
| Oligonucleotide Duplex (14-mer) | Melting Temperature (Tm) | Increase in Tm (ΔTm) |
|---|---|---|
| Unmodified RNA/RNA (U14/A14) | 24 °C | - |
| 2'-O-Methyl modified/RNA (UOMe14/A14) | 36 °C | +12 °C |
| 2'-MOE modified/RNA (UOMOE14/A14) | 40 °C | +16 °C |
This enhanced affinity allows for the use of shorter oligonucleotides while maintaining high potency and specificity, which is a significant advantage in the design of antisense oligonucleotides and other nucleic acid-based tools. oup.comnih.gov
Unmodified oligonucleotides are rapidly degraded by cellular nucleases, limiting their utility. The 2'-MOE modification provides substantial protection against nuclease-mediated degradation. nih.gov The mechanism of this enhanced resistance is twofold. Firstly, the replacement of the nucleophilic 2'-hydroxyl group with the 2'-O-methoxyethyl group removes a potential site for enzymatic cleavage. biosearchtech.comoup.com Secondly, the bulky 2'-MOE group provides significant steric hindrance, physically blocking the access of nuclease enzymes to the phosphodiester backbone of the oligonucleotide. researchgate.net This protection is effective against both endonucleases and exonucleases, leading to a longer tissue half-life and more sustained activity in a biological environment. idtdna.comnih.gov
The impact of the 2'-MOE modification extends to various nucleic acid structures.
Duplex Stability: As established, the 2'-MOE modification significantly stabilizes duplex structures formed with complementary RNA, and to a lesser extent, DNA. nih.govacs.org This stabilization is a direct result of the favorable A-form geometry and increased binding affinity. rsc.org
G-quadruplex Stability: G-quadruplexes are four-stranded structures formed in guanine-rich nucleic acid sequences. These structures are implicated in various cellular processes, and their stability can be modulated by chemical modifications. Research incorporating 2'-MOE modified L-nucleosides into G-quadruplex-forming oligonucleotides has demonstrated that the modification is compatible with the formation of a parallel G-quadruplex structure. acs.org Furthermore, the presence of the 2'-MOE group in these structures can enhance their resistance to nuclease degradation, a key factor for their potential therapeutic applications. acs.org The effect of 2'-modifications can, however, depend on the specific molecularity and conformation of the G-quadruplex. nih.gov
Development of Antisense Oligonucleotides (ASOs) for Research
2'-MOE-modified nucleosides, including 2'-O-(2-Methoxyethyl)adenosine, are fundamental components of second-generation antisense oligonucleotides (ASOs). biosearchtech.com These ASOs are powerful tools for studying gene function by modulating RNA activity. Unlike first-generation ASOs that primarily rely on RNase H-mediated degradation of target mRNA, 2'-MOE modifications enable alternative, non-degradative mechanisms of action.
When an ASO is fully modified with 2'-MOE residues, the resulting ASO/RNA duplex is not a substrate for the enzyme RNase H. idtdna.comoup.com Instead of inducing degradation of the target mRNA, these ASOs function through a steric-blocking mechanism. rsc.org By binding with high affinity to a specific site on an mRNA molecule, the 2'-MOE ASO can physically obstruct the binding or progression of the ribosomal machinery required for protein translation. researchgate.net
This steric hindrance can be targeted to key regions of the mRNA, such as:
The 5' cap region or the 5' untranslated region (UTR) to prevent the assembly of the translation initiation complex.
The start codon (AUG) to block the ribosome from beginning protein synthesis. researchgate.net
Upstream open reading frames (uORFs) to modulate the translation of the main downstream open reading frame. rsc.org
This approach allows for the specific downregulation of protein expression without degrading the mRNA transcript, providing a valuable tool for dissecting the roles of specific proteins in cellular pathways.
Another critical application of steric-blocking 2'-MOE ASOs is the modulation of pre-mRNA splicing. idtdna.com These molecules, often referred to as splice-switching oligonucleotides (SSOs), can be designed to bind to specific sequences within a pre-mRNA transcript that are crucial for the splicing process. nih.gov The spliceosome is a large RNA-protein complex that removes introns and joins exons to form mature mRNA.
By binding to sites such as exon-intron junctions, branch points, or exonic/intronic splicing enhancers (ESEs/ISEs) or silencers (ESSs/ISSs), the 2'-MOE SSO can sterically hinder the access of the spliceosome or other essential splicing factors. nih.govoup.com This blockade can redirect the splicing machinery, leading to:
Exon skipping: Causing an exon to be excluded from the final mRNA.
Exon inclusion: Promoting the inclusion of an exon that is normally skipped.
This precise control over splicing allows researchers to study the function of different protein isoforms and is the basis for therapeutic strategies for genetic diseases caused by splicing defects. oup.com For example, an SSO can be used to skip a mutated exon containing a premature stop codon, thereby restoring the reading frame and producing a functional, albeit truncated, protein.
Structural Biology of Modified Nucleic Acids
The incorporation of modified nucleosides, such as those with a 2'-O-(2-Methoxyethyl) (MOE) group, into oligonucleotides has profound effects on their structural characteristics. These alterations are pivotal for enhancing therapeutic potential by influencing binding affinity, conformational stability, and resistance to nucleases. The structural biology of MOE-modified nucleic acids reveals a molecular basis for these improved properties, primarily through detailed crystallographic and spectroscopic analyses.
Crystal Structure Analysis of Modified Oligonucleotide Duplexes
X-ray crystallography has provided atomic-level insights into the structural consequences of incorporating 2'-O-(2-Methoxyethyl) modifications into nucleic acid duplexes. A key finding from these studies is that the 2'-MOE group is not merely a bulky addition but an integral contributor to a highly organized and stabilized duplex structure.
When incorporated into an oligonucleotide, the ribose sugar of a 2'-MOE nucleotide preferentially adopts a C3'-endo conformation. This pre-organizes the sugar-phosphate backbone into an A-form helical geometry, which is characteristic of RNA duplexes. This conformational preference is a primary reason for the increased binding affinity of 2'-MOE-modified oligonucleotides to complementary RNA targets. biosearchtech.com
Crystal structures of fully modified 2'-MOE-RNA duplexes have demonstrated that the methoxyethyl side chains are well-ordered and reside within the minor groove of the helix. nih.govresearchgate.net Of the 24 MOE substituents in one analyzed dodecamer duplex (PDB ID: 469D), 22 were found to adopt a specific gauche conformation. researchgate.net This orientation allows the MOE substituent to form a stabilizing, chelate-like interaction with a water molecule, which in turn can be linked to an adjacent phosphate (B84403) group via a water bridge. researchgate.net This extensive and ordered hydration network in the minor groove is a distinguishing feature of MOE-RNA duplexes and contributes significantly to their thermodynamic stability. nih.gov
The table below summarizes crystallographic data for a representative oligonucleotide duplex containing 2'-O-methoxyethyl modifications, illustrating the A-form geometry typical of these structures.
| Parameter | Value | Description |
| PDB ID | 469D | Protein Data Bank identifier for the crystal structure of a 2'-O-Me-RNA dodecamer duplex. |
| Resolution | 1.6 Å | A measure of the level of detail observed in the crystal structure. |
| Helix Type | A-form | The helical conformation adopted by the duplex, typical for RNA and modified oligonucleotides. |
| Sugar Pucker | C3'-endo | The preferred conformation of the ribose sugar ring, which pre-organizes the backbone for A-form helix formation. |
| MOE Conformation | gauche (g+ or g-) | The predominant orientation of the C-C bonds in the methoxyethyl substituent, facilitating stabilizing interactions. |
| Hydration | Extensive | Ordered water molecules are observed in the minor groove, bridging the MOE group and the phosphate backbone. |
Studies on Aptamers and Their Interaction with Target Molecules (e.g., VEGF-binding aptamers)
Aptamers are short, single-stranded oligonucleotides that fold into specific three-dimensional structures to bind with high affinity and specificity to target molecules. Chemical modifications are often introduced to enhance their stability and pharmacokinetic properties. While 2'-fluoro and 2'-O-methyl modifications are common in aptamer development, the principles underlying their use are directly applicable to 2'-MOE modifications.
The primary target for aptamer-based therapeutics in ophthalmology has been Vascular Endothelial Growth Factor (VEGF), a key signaling protein involved in angiogenesis. The anti-VEGF aptamer Pegaptanib, for instance, utilizes a combination of 2'-fluoro and 2'-O-methyl modifications to achieve high stability and binding affinity.
The incorporation of 2'-modifications like 2'-MOE into aptamers confers several advantages:
Nuclease Resistance: The 2'-MOE group provides steric hindrance that protects the phosphodiester backbone from degradation by nucleases, significantly increasing the aptamer's half-life in biological fluids. biosearchtech.com
Binding Affinity: By promoting a rigid, C3'-endo sugar pucker, the 2'-MOE modification pre-organizes the aptamer's backbone. biosearchtech.com This reduces the entropic penalty of binding to its target, often leading to higher affinity (lower KD values).
Structural Stability: The defined conformation imparted by the MOE groups contributes to a more stable and well-defined three-dimensional structure, which is crucial for consistent target recognition.
Studies on aptamers targeting VEGF have elucidated the specific interactions required for high-affinity binding. For example, the selection of 2'-F-pyrimidine RNA aptamers against human VEGF165 has yielded ligands that bind with nanomolar affinity. ribocentre.org These aptamers inhibit VEGF activity by blocking its binding to its cellular receptors. ribocentre.org While a 2'-MOE-based anti-VEGF aptamer has not been commercialized, the structural benefits conferred by the MOE group suggest its strong potential in this area. Research has shown that fully 2'-O-methyl modified aptamers can be selected to bind VEGF with high affinity (KD of 2 nM) and show exceptional stability. nih.govresearchgate.net Given the similar structural and stability enhancements provided by the 2'-MOE group, it stands as a viable modification for developing robust aptamers for therapeutic and diagnostic applications.
The table below details the binding affinities of various modified anti-VEGF aptamers, illustrating the high affinities achievable with modified nucleotides.
| Aptamer | Modification(s) | Target | Dissociation Constant (KD) |
| ARC245 | Full 2'-O-methyl | VEGF | 2 nM |
| Apt01 | DNA | VEGFR-1 | 3.3 nM |
| Apt02 | DNA | VEGFR-1 | 1.5 nM |
| Pegaptanib | 2'-F (pyrimidines), 2'-OMe (purines) | VEGF165 | ~50 pM |
Contributions to Chemical Probe Development
The unique properties of 2'-O-(2-Methoxyethyl)-modified nucleosides, particularly their high binding affinity for RNA and exceptional nuclease resistance, have made them a cornerstone in the development of advanced chemical probes for studying gene function. Specifically, 2'-MOE modifications are integral to the design of antisense oligonucleotides (ASOs), which function as high-fidelity probes to modulate the expression of specific genes.
ASOs are synthetic nucleic acid chains designed to bind to a specific messenger RNA (mRNA) sequence. This binding event can inhibit the translation of the mRNA into protein, effectively silencing the target gene. The incorporation of 2'-MOE "wings" on either side of a central "gap" of DNA nucleotides is a common ASO design, known as a gapmer. microsynth.com
The 2'-MOE modification contributes to the function of these ASOs as chemical probes in several ways:
Specificity and Affinity: The high affinity conferred by 2'-MOE residues ensures that the ASO binds tightly and specifically to its intended mRNA target, minimizing off-target effects. This high specificity is critical for a reliable chemical probe. biosearchtech.com
In Vivo Stability: The profound resistance of 2'-MOE modifications to nuclease degradation allows these ASO probes to remain intact for extended periods in cellular and in vivo environments, enabling long-lasting and observable effects on gene expression. biosearchtech.commicrosynth.com
Mechanism of Action: In a gapmer design, the 2'-MOE "wings" provide the high affinity and stability, while the central DNA gap, once hybridized to the target mRNA, creates a DNA/RNA hybrid substrate that is recognized and cleaved by the enzyme RNase H. microsynth.com This catalytic cleavage of the target mRNA makes the gene silencing effect highly efficient.
Therefore, a 2'-MOE modified ASO is not merely an inhibitor but a sophisticated chemical probe that allows researchers to dissect the function of a specific gene by observing the phenotypic consequences of its silencing. This approach has been instrumental in validating gene targets for drug discovery and in elucidating complex biological pathways.
Advanced Research Methodologies and Analytical Techniques
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural and conformational analysis of 3'-O-(2-Methoxyethyl)adenosine, providing detailed insights into its atomic arrangement and spatial orientation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the connectivity of atoms and the local chemical environment.
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common methods used. In ¹H NMR, the chemical shift (δ) of each proton provides information about its electronic environment, while coupling constants (J) reveal the spatial relationship between neighboring protons, helping to confirm the stereochemistry of the ribose sugar. For this compound, key diagnostic signals include those from the anomeric proton (H1'), the protons on the ribose ring, the adenine (B156593) base (H2 and H8), and the characteristic protons of the 2-methoxyethyl group at the 3'-position.
¹³C NMR complements the proton data by providing the chemical shift for each carbon atom in the molecule, confirming the carbon skeleton. The position of the methoxyethyl group on the 3'-oxygen of the ribose is unequivocally confirmed by comparing the chemical shifts of the ribose carbons (C1' through C5') with those of the parent nucleoside, adenosine (B11128), and the corresponding 2'-O-modified isomer. For instance, the attachment at the C3' position leads to a characteristic downfield shift of the C3' signal and influences the shifts of the adjacent C2' and C4' carbons.
Table 1: Representative ¹H NMR Chemical Shifts (δ) for Adenosine Derivatives in DMSO-d6 Note: This table presents typical shifts for comparison; exact values for the 3'-O-isomer may vary. Data for the 2'-O-isomer is provided for illustrative purposes.
| Proton | Adenosine | 2'-O-(2-Methoxyethyl)adenosine rsc.org |
|---|---|---|
| H8 | ~8.3 ppm | 8.38 ppm |
| H2 | ~8.1 ppm | 8.14 ppm |
| H1' | ~5.9 ppm | 5.99 ppm (d, J=6.08 Hz) |
| H2' | ~4.6 ppm | 4.55 ppm (dd, J=6.21, 4.94 Hz) |
| H3' | ~4.1 ppm | 4.31 ppm (m) |
| -OCH₂CH₂- | N/A | 3.54-3.69 ppm (m) |
| -CH₂OCH₃ | N/A | 3.37 ppm (t, J=4.69 Hz) |
| -OCH₃ | N/A | 3.12 ppm (s) |
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the three-dimensional structure and conformational preferences of chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light, which is sensitive to the molecule's stereochemistry, including the orientation of the adenine base relative to the ribose sugar (the glycosidic bond conformation) and the puckering of the ribose ring.
The CD spectrum of a nucleoside is characterized by Cotton effects, which are positive or negative bands corresponding to electronic transitions in the chromophoric base. The shape, sign, and intensity of these bands are indicative of the preferred conformation. For adenosine and its derivatives, the CD spectrum is typically used to infer the preference for either an anti or syn conformation around the glycosidic bond.
Chromatographic and Mass Spectrometric Analysis
Chromatographic and mass spectrometric methods are essential for assessing the purity, stability, and metabolic fate of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for monitoring its stability over time. Reversed-phase (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. zju.edu.cnprotocols.io
The purity of a sample is determined by injecting a solution onto the HPLC column and monitoring the eluent with a UV detector, typically set at a wavelength where the adenine base has maximum absorbance (~260 nm). zju.edu.cnprotocols.io A pure sample will ideally show a single, sharp peak. The area of this peak is proportional to the concentration of the compound. Any impurities, such as starting materials from synthesis or degradation products, will appear as separate peaks, allowing for their quantification.
Stability studies involve analyzing the compound by HPLC after exposure to various conditions (e.g., different pH values, temperatures) over time. The appearance of new peaks or a decrease in the area of the main peak indicates degradation, and the method can be used to quantify the rate of degradation.
Table 2: Example RP-HPLC Conditions for Adenosine Derivative Analysis Note: These are general conditions and would be optimized for this compound.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm zju.edu.cn |
| Mobile Phase A | 0.1 M Ammonium Acetate or 0.4% Phosphoric Acid zju.edu.cnhelixchrom.com |
| Mobile Phase B | Acetonitrile or Methanol zju.edu.cn |
| Gradient | Optimized gradient from low to high %B |
| Flow Rate | 0.8 - 1.0 mL/min zju.edu.cn |
| Detection | UV at 255-260 nm zju.edu.cnhelixchrom.com |
| Column Temp. | 30 °C zju.edu.cn |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolic Profiling and Incorporation Studies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique essential for quantifying this compound and its metabolites in complex biological matrices like plasma, cell lysates, or tissue extracts. bioanalysis-zone.comnih.gov The technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.
For analysis, the compound is first separated from other matrix components by HPLC. The eluent is then introduced into the mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization, ESI). In the first stage of mass analysis, a specific precursor ion corresponding to the protonated molecule ([M+H]⁺) of this compound is selected. This precursor ion is then fragmented, and a specific, characteristic product ion is monitored in the second stage of mass analysis. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations. nih.govnih.gov
This methodology is critical for:
Metabolic Profiling: Identifying the products of metabolism, such as hydroxylated, demethylated, or glucuronidated forms of the parent compound.
Incorporation Studies: If the compound is a building block for nucleic acids, LC-MS/MS can be used to digest the nucleic acid chain and quantify the amount of the modified nucleoside that has been incorporated. bioanalysis-zone.com
Table 3: Predicted Mass Spectrometric Transitions for this compound Note: The molecular weight of this compound is 325.32 g/mol.
| Analyte | Precursor Ion (m/z) | Predicted Product Ion(s) (m/z) | Rationale |
|---|---|---|---|
| This compound | 326.3 ([M+H]⁺) | 136.1 | Fragment corresponding to the protonated adenine base. |
| 194.2 | Fragment corresponding to the ribose-methoxyethyl moiety. |
Cellular and Biochemical Assays for Mechanistic Studies
To understand how this compound exerts its biological effects, a variety of cellular and biochemical assays are employed. These assays are designed to investigate interactions with specific molecular targets and the resulting downstream cellular responses. As an adenosine analog, assays would typically focus on pathways involving adenosine signaling and metabolism. medchemexpress.com
Biochemical Assays: These in vitro assays use purified enzymes or receptors to directly measure the interaction with the compound.
Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for the four adenosine receptor subtypes (A1, A2A, A2B, A3) can determine the affinity and selectivity of this compound for these receptors.
Enzyme Activity Assays: The compound can be tested as a substrate or inhibitor of key enzymes in adenosine metabolism, such as adenosine kinase (which phosphorylates adenosine) and adenosine deaminase (which converts adenosine to inosine). novocib.com Commercially available kits can measure the activity of these enzymes by monitoring the consumption of substrates or the formation of products. abcam.com
Cellular Assays: These assays are performed using living cells to assess the compound's effect on cellular pathways and functions.
cAMP Assays: Since A2A and A2B adenosine receptors are coupled to Gs proteins that stimulate cyclic AMP (cAMP) production, and A1 and A3 receptors are coupled to Gi proteins that inhibit it, measuring intracellular cAMP levels is a standard method to determine the functional activity of the compound at these receptors.
Cell Viability and Proliferation Assays: These assays (e.g., MTT or WST-1 assays) are used to determine if the compound affects cell health or growth, which is crucial for understanding its potential as a therapeutic agent.
Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or RNA-sequencing can be used to measure changes in the expression of genes that are downstream of adenosine signaling pathways, providing a broader view of the compound's mechanistic effects.
These integrated analytical approaches provide a comprehensive understanding of this compound, from its fundamental chemical structure to its complex interactions within a biological system.
In Vitro Cell Growth Inhibition Assays (e.g., Leukemic Cell Lines)
In vitro cell growth inhibition assays are fundamental for assessing the cytostatic or cytotoxic effects of therapeutic compounds. For oligonucleotides containing the this compound modification, these assays are often performed using cancer cell lines to determine their potential as anti-proliferative agents. Specifically, leukemic cell lines have been utilized to test the efficacy of antisense oligonucleotides designed to target oncogenes.
For instance, studies on chronic myeloid leukemia (CML) cell lines evaluate the ability of modified antisense agents to inhibit cell proliferation. The effectiveness is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. While direct studies on the single nucleoside are limited, purine (B94841) nucleoside analogs, in general, are known to possess antitumor activity by inhibiting DNA synthesis and inducing apoptosis in lymphoid malignancies. medchemexpress.com Research on the THP-1 acute myeloid leukemia (AML) cell line has shown that high concentrations of adenosine can induce apoptosis and inhibit cell growth. nih.govnih.gov The incorporation of the 2'-O-methoxyethyl (2'-MOE) modification into antisense oligonucleotides is intended to enhance the stability and binding affinity of the therapeutic, thereby improving its ability to inhibit the expression of target genes responsible for leukemic cell growth. biosearchtech.com
| Cell Line | Target | Compound Type | Observed Effect | Reference Finding |
|---|---|---|---|---|
| THP-1 (AML) | General Proliferation | Adenosine | Cytotoxic effect, induction of apoptosis | High micromolar concentrations inhibit cell growth. nih.govnih.gov |
| Leukemic Cells | DNA Synthesis | Purine Nucleoside Analogs | Antitumor activity, induction of apoptosis | Analogs show broad activity against lymphoid malignancies. medchemexpress.com |
Enzymatic Activity Assays for Kinetic Analysis
Enzymatic assays are crucial for determining the kinetic properties of modified oligonucleotides, particularly their resistance to degradation by nucleases. The this compound modification, often referred to as a 2'-MOE modification, is specifically designed to enhance stability in biological fluids. biosearchtech.com
Kinetic analyses are performed by incubating the modified oligonucleotides in the presence of specific endonucleases and exonucleases found in plasma or tissue extracts. The rate of degradation is measured over time, typically using techniques like high-performance liquid chromatography (HPLC) or gel electrophoresis. mdpi.comresearchgate.net Studies consistently demonstrate that oligonucleotides containing 2'-MOE modifications exhibit significantly increased resistance to nuclease metabolism compared to unmodified DNA or first-generation phosphorothioate (B77711) oligonucleotides. biosearchtech.comnih.gov This enhanced stability is a key kinetic parameter that contributes to a longer half-life in vivo, allowing for more sustained therapeutic action. nih.gov
| Oligonucleotide Type | Enzyme Type | Assay Purpose | Kinetic Finding | Reference Finding |
|---|---|---|---|---|
| Unmodified DNA | Nucleases (Endo/Exo) | Baseline Stability | Rapid degradation | Susceptible to enzymatic cleavage. biosearchtech.com |
| 2'-MOE Modified Oligonucleotide | Nucleases (Endo/Exo) | Enhanced Stability | High resistance to degradation | The 2'-MOE modification significantly increases nuclease resistance. biosearchtech.comresearchgate.netnih.gov |
Fluorescence-based Assays for Molecular Interactions
Fluorescence-based assays are highly sensitive methods used to study the molecular interactions between a modified oligonucleotide and its target, typically an mRNA molecule. broadinstitute.org Techniques such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) can provide quantitative data on binding affinity and kinetics.
In a typical assay, either the oligonucleotide or its target is labeled with a fluorophore. For example, in an FP assay, a small, fluorescently labeled RNA target tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding by a larger, 2'-MOE modified antisense oligonucleotide, the resulting complex tumbles much more slowly, leading to a measurable increase in fluorescence polarization. This change can be used to calculate the dissociation constant (Kd), a measure of binding affinity.
Similarly, FRET assays can be designed where donor and acceptor fluorophores are placed on the oligonucleotide and its target in close proximity. Binding brings the fluorophores together, resulting in a FRET signal that can be monitored in real-time. These fluorescence-based techniques are invaluable for characterizing the specific binding properties conferred by the this compound modification. nih.govacs.org
Computational Chemistry and Molecular Modeling
Computational methods provide powerful insights into the structural and dynamic properties of this compound and its impact on oligonucleotide behavior at an atomic level.
Molecular Docking for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are used to model the interaction of a 2'-MOE modified antisense oligonucleotide with its target mRNA.
These simulations place the modified oligonucleotide into the binding groove of the target RNA sequence. The program then calculates a binding score based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. Docking studies help to rationalize how the 2'-MOE modification enhances binding affinity. The methoxyethyl group can form favorable interactions within the minor groove of the RNA-ASO duplex, and the modification pre-organizes the sugar into a conformation that is favorable for binding, thereby increasing the stability of the ligand-receptor complex.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are used to analyze the physical motions of atoms and molecules over time, providing a detailed view of conformational flexibility. oup.com Extensive MD simulations have been performed on nucleic acid duplexes containing 2'-O-(2-methoxyethyl) modifications to understand their structural properties. nih.govnih.govresearchgate.net
| Structural Parameter | Observation from MD Simulations | Consequence | Reference |
|---|---|---|---|
| Sugar Pucker Conformation | Strongly prefers C3'-endo (RNA-like) | Pre-organizes the backbone for A-form duplex geometry, enhancing binding affinity to target RNA. | nih.govnih.gov |
| Overall Duplex Geometry | Maintains a stable A-form structure | Increased thermodynamic stability of the antisense oligonucleotide-RNA duplex. | nih.govresearchgate.net |
| Side Chain Flexibility | Adopts a fairly rigid geometry with preferred torsions | Contributes to a favorable binding configuration and duplex stability. | nih.govresearchgate.net |
Future Research Directions and Theoretical Frameworks
Refinement of Structure-Activity Relationship (SAR) Studies
The foundational step in evaluating 3'-O-(2-Methoxyethyl)adenosine is to establish a comprehensive Structure-Activity Relationship (SAR) profile. Future research must systematically synthesize oligonucleotides incorporating this modification and compare their physicochemical and biological properties against established benchmarks, including unmodified DNA and RNA, as well as oligonucleotides containing the 2'-MOE isomer.
Key research objectives would include:
Nuclease Resistance: A primary driver for nucleoside modification is to confer resistance to degradation by cellular nucleases. biosearchtech.com Studies will need to quantify the stability of oligonucleotides containing 3'-MOE-A in serum and cellular extracts. It is hypothesized that a 3'-terminal 3'-MOE-A could provide robust protection against 3'-exonucleases, a common degradation pathway. biosyn.com
Binding Affinity: The effect of the 3'-MOE modification on the hybridization affinity of an oligonucleotide to its complementary RNA or DNA target is critical. Thermal melting (Tm) studies will be essential to quantify the change in duplex stability (ΔTm) per modification. Unlike the 2'-MOE group, which consistently increases binding affinity by promoting an RNA-like A-form helix, the impact of a 3'-modification is less predictable and a key area for investigation. biosearchtech.com
Specificity: High-fidelity binding is paramount for therapeutic oligonucleotides. Mismatch discrimination studies will be necessary to determine if the 3'-MOE-A modification enhances the ability of an oligonucleotide to distinguish between its intended target and closely related off-target sequences.
| Modification Type | Typical Position | Nuclease Resistance | ΔTm vs. DNA/RNA Duplex (°C/mod) | Preferred Sugar Pucker | Resulting Helix Geometry |
|---|---|---|---|---|---|
| Unmodified DNA | Internal | Low | Reference | C2'-endo | B-form |
| Unmodified RNA | Internal | Very Low | +1.0 to +3.0 | C3'-endo | A-form |
| 2'-O-Methyl (2'-OMe) | Internal | High | +1.0 to +1.5 | C3'-endo | A-form |
| 2'-O-Methoxyethyl (2'-MOE) | Internal | Very High | +0.9 to +1.6 | C3'-endo | A-form |
| 3'-O-Methoxyethyl (3'-MOE) | Terminal/Internal | Hypothesized: High (especially vs. 3'-exonucleases) | To Be Determined | To Be Determined | To Be Determined |
Exploration of Novel Biochemical Targets
While 2'-MOE modifications are primarily utilized for internal positions of antisense oligonucleotides that trigger RNase H-mediated target degradation, the unique placement of the 3'-MOE group opens avenues for entirely different biochemical applications. microsynth.com
Future research should explore:
Enzyme Inhibition: The 3'-hydroxyl group is a critical recognition element for a host of enzymes, including polymerases and ligases. This compound, as a standalone nucleoside analog or triphosphate, could be investigated as a potential inhibitor of viral RNA-dependent RNA polymerases or cellular terminal deoxynucleotidyl transferase (TdT). Its bulky, flexible side chain may provide unique interactions within the enzyme's active site compared to simpler 3'-deoxy or 3'-azido modifications.
3'-End Capping Agent: The stability of therapeutic oligonucleotides like siRNAs, aptamers, and probes is often limited by exonuclease activity. biosyn.com A key research direction is to evaluate 3'-MOE-A as a superior 3'-terminal capping agent. Its ability to sterically hinder the approach of 3'-exonucleases could significantly extend the in vivo half-life of various oligonucleotide-based therapeutics, making it a potentially universal tool for enhancing drug stability.
Aptamer Development: Aptamers are structured oligonucleotides that bind to specific targets like proteins or small molecules. The incorporation of 3'-MOE-A could introduce novel structural motifs and chemical interactions, potentially leading to the development of aptamers with higher affinity and specificity for their targets.
Integration into Multi-modal Nucleic Acid Design
The true potential of novel nucleoside analogs is often realized when they are combined with other chemical modifications in multi-modal or chimeric designs. nih.gov Research should focus on the strategic integration of 3'-MOE-A into complex therapeutic oligonucleotides to achieve synergistic effects.
Promising areas of investigation include:
Enhanced "Gapmer" ASOs: The classic second-generation ASO is a "gapmer" design, featuring a central gap of DNA flanked by "wings" of 2'-MOE modified nucleotides. microsynth.com Adding a terminal 3'-MOE-A cap to such a construct could provide an additional layer of protection against exonuclease degradation without interfering with the RNase H activity in the central gap.
Stabilized siRNA Constructs: Small interfering RNAs (siRNAs) are susceptible to degradation. Incorporating a 3'-MOE-A on the 3'-terminus of the sense and/or antisense strand could enhance the stability and duration of the RNAi effect.
Conjugate Chemistry: The development of targeted drug delivery, for instance using N-acetylgalactosamine (GalNAc) conjugates for liver-specific delivery, is a major focus. biosearchtech.com Future work should explore the chemical compatibility of attaching such targeting ligands to an oligonucleotide that is also terminally modified with 3'-MOE-A, potentially creating a highly stable and precisely targeted therapeutic.
| Oligonucleotide Type | Conventional Design | Proposed Multi-modal Design with 3'-MOE-A | Potential Advantage |
|---|---|---|---|
| Antisense "Gapmer" | (2'-MOE Wings) - (DNA Gap) - (2'-MOE Wings) | (2'-MOE Wings) - (DNA Gap) - (2'-MOE Wings)-3'-MOE-A | Enhanced 3'-exonuclease resistance and extended tissue half-life. |
| siRNA | 21-mer duplex with 2-nt 3'-overhangs (DNA or RNA) | 21-mer duplex with 3'-overhangs capped with 3'-MOE-A | Increased stability and duration of gene silencing activity. |
| Aptamer | Modified or unmodified structured oligonucleotide | Structured oligonucleotide with a terminal 3'-MOE-A | Protection from degradation, potentially leading to lower required doses. |
| Targeted Oligonucleotide | (GalNAc Ligand)-(ASO or siRNA) | (GalNAc Ligand)-(ASO or siRNA)-3'-MOE-A | Combines targeted delivery with superior stability for enhanced potency. |
Theoretical Contributions to Understanding Nucleoside Modification Effects
Beyond its direct therapeutic applications, the study of this compound can provide fundamental insights into the biophysics of nucleic acids. The positional change of the MOE group from the well-studied 2'-position to the 3'-position offers a unique opportunity to test and refine our theoretical understanding of how chemical modifications influence structure.
Key theoretical questions to be addressed include:
Sugar Pucker Conformation: The 2'-MOE modification strongly biases the ribose sugar into a C3'-endo (North) conformation, which pre-organizes the oligonucleotide into an A-form helix suitable for binding RNA. beilstein-journals.org A central theoretical question is how a bulky, flexible substituent at the 3'-position influences the C3'-endo/C2'-endo equilibrium. Molecular dynamics simulations and NMR spectroscopy will be crucial to model and observe these conformational preferences.
By pursuing these integrated experimental and theoretical research directions, the scientific community can fully characterize the properties of this compound, potentially adding a valuable new tool to the repertoire of nucleic acid chemistry and paving the way for the development of next-generation oligonucleotide therapeutics.
Q & A
Q. Critical factors for purity :
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Phosphoramidite | 70–85 | >95 | |
| Chemo-enzymatic | 60–75 | >90 |
Advanced: How does the 2-methoxyethyl modification alter the metabolic stability of adenosine analogs in biological systems?
Answer:
The 2-methoxyethyl (MOE) group enhances metabolic stability by:
Steric hindrance : Blocking nuclease access to the ribose-phosphate backbone, as seen in nusinersen ().
Reduced enzymatic recognition : MOE-modified nucleosides resist degradation by adenosine deaminase, extending half-life in plasma ().
Q. Key findings :
Q. Methodological validation :
- Use radiolabeled analogs (e.g., ³H or ¹⁴C) to track metabolic fate in hepatocyte assays.
- LC-MS/MS quantifies degradation products in serum.
Basic: What analytical techniques are essential for characterizing this compound and its derivatives?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of MOE substitution (e.g., δ 3.5–3.7 ppm for methoxy protons).
- HPLC/UPLC : Reverse-phase chromatography (C18 columns) resolves impurities; typical mobile phase: 0.1% TFA in water/acetonitrile.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₉N₅O₅: m/z 326.146).
Q. Quality control protocols :
- Purity thresholds : >95% for in vitro assays; >99% for in vivo studies.
- Batch-to-batch consistency : Use qNMR with internal standards (e.g., maleic acid).
Advanced: How can researchers resolve contradictions in activity data between structurally similar MOE-modified adenosine analogs?
Answer:
Discrepancies often arise from:
Stereochemical variations : (R)- vs. (S)-configured MOE groups alter target binding ().
Backbone modifications : Phosphorothioate linkages (e.g., in nusinersen) enhance protein binding but may induce off-target effects.
Q. Strategies for resolution :
- Structure-activity relationship (SAR) studies : Systematically vary MOE position and backbone chemistry ().
- Crystallography : Resolve binding modes with targets (e.g., SMN2 RNA in ).
- Dose-response profiling : Compare IC₅₀ values across analogs using qRT-PCR or luciferase reporter assays.
Advanced: What strategies improve the in vivo delivery and target engagement of MOE-modified adenosine therapeutics?
Answer:
- Conjugation to lipid nanoparticles (LNPs) : Enhances cellular uptake; e.g., LNPs with ionizable cationic lipids improve ASO delivery to hepatocytes.
- Peptide-linked carriers : Cell-penetrating peptides (CPPs) bypass endosomal entrapment.
- Tissue-specific targeting : GalNAc conjugates direct MOE-ASOs to hepatocytes ().
Q. Table 2: Delivery Optimization Parameters
| Parameter | Optimal Range | Impact on Efficacy |
|---|---|---|
| Particle size | 80–120 nm | Enhanced tissue penetration |
| Zeta potential | +10 to +30 mV | Improved cellular uptake |
| Loading efficiency | >90% | Reduced off-target effects |
Basic: What are the key structural determinants of this compound in modulating RNA interactions?
Answer:
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